

An In-depth Technical Guide to N-Methylvaleramide: Properties, Structure, and Applications

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Compound of Interest

Compound Name: *N-Methylvaleramide*

Cat. No.: *B1594713*

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Abstract

N-Methylvaleramide, also systematically known as N-methylpentanamide, is a secondary amide derived from valeric acid and methylamine.[1] While a seemingly simple molecule, it serves as a valuable model compound for understanding the behavior of more complex N-methylated structures prevalent in pharmaceuticals and bioactive molecules. Its chemical properties are dictated by the interplay between the hydrophilic amide group and the hydrophobic pentyl chain, making it a subject of interest in studies of solubility, thermodynamics, and reaction kinetics.[2] This guide provides a comprehensive overview of **N-Methylvaleramide**, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential relevance in the field of drug development.

Molecular Structure and Identification

N-Methylvaleramide is characterized by a central amide functional group where the nitrogen atom is bonded to a methyl group and a pentanoyl group. This structure imparts specific chemical characteristics, including the capacity for hydrogen bonding and a defined polarity.

Key Identifiers:

- IUPAC Name: N-methylpentanamide[3]
- Synonyms: **N-Methylvaleramide**, Pentanamide, N-methyl-[4][5]

- CAS Number: 6225-10-1[4]
- Molecular Formula: C₆H₁₃NO[4]
- Molecular Weight: 115.17 g/mol [3]
- InChI Key: XKEKKGKDCHCOSA-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of **N-Methylvaleramide**.

Physicochemical Properties

The physical properties of **N-Methylvaleramide** are a direct consequence of its molecular structure. It exists as a colorless to pale yellow liquid at room temperature.[1] The presence of the amide group's nitrogen and oxygen atoms allows for hydrogen bonding, which results in a higher boiling point than non-polar compounds of similar molecular weight and contributes to its solubility in polar solvents.[1]

Property	Value	Unit	Source
Molecular Weight	115.17	g/mol	[3]
Melting Point	-26	°C	[2][6]
Boiling Point	116-118 (at 8 mmHg)	°C	[2]
Density	0.9	g/cm ³	[2][6]
Flash Point	>100	°C	[2]
Water Solubility	Log ₁₀ WS: -1.32	mol/L	[7]
Octanol/Water Partition Coeff. (LogP)	1.763	[7]	
Vapor Pressure	0.136	mmHg at 25°C	[2]

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules like **N-Methylvaleramide**. [8][9] The expected spectral data provide a

unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments.
 - ~0.9 ppm (triplet, 3H): The terminal methyl group (CH_3) of the pentyl chain, split by the adjacent CH_2 group.
 - ~1.3-1.6 ppm (multiplets, 4H): The two internal methylene groups (CH_2) of the pentyl chain, with complex splitting from adjacent CH_2 groups.
 - ~2.2 ppm (triplet, 2H): The methylene group (CH_2) adjacent to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl.
 - ~2.8 ppm (singlet or doublet, 3H): The N-methyl group (N-CH_3). This signal may appear as a singlet due to rapid rotation or a doublet if coupling to the N-H proton is observed.
 - ~6.0-7.5 ppm (broad singlet, 1H): The amide proton (N-H), which is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals.
 - ~14 ppm: Terminal methyl carbon of the pentyl chain.
 - ~22-30 ppm: Internal methylene carbons of the pentyl chain.
 - ~26 ppm: N-methyl carbon.
 - ~36 ppm: Methylene carbon alpha to the carbonyl.
 - ~174 ppm: The carbonyl carbon, significantly deshielded due to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

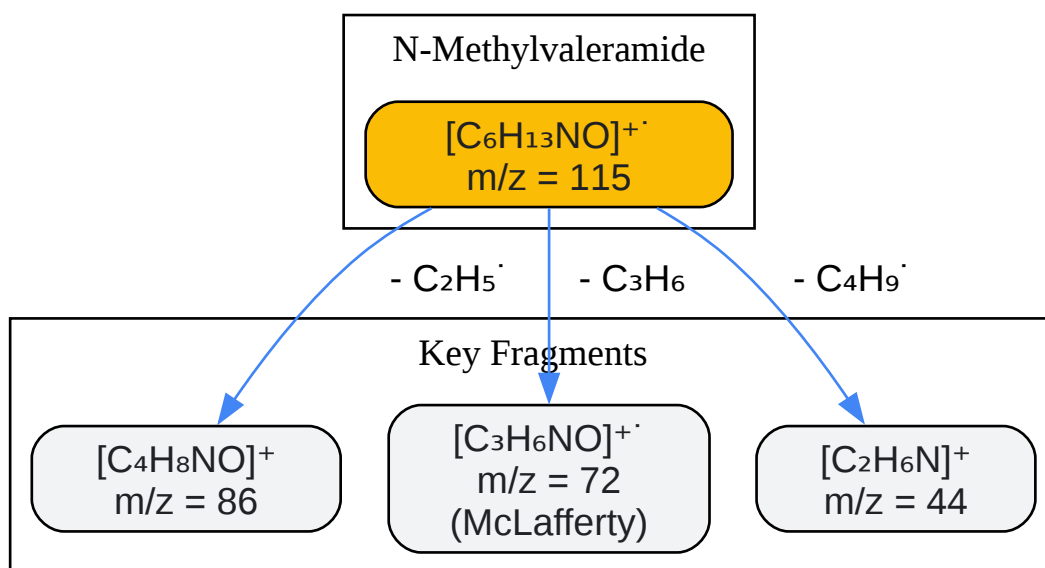
The IR spectrum provides definitive evidence for the presence of the amide functional group.^[8]

- $\sim 3300\text{ cm}^{-1}$ (strong, sharp): N-H stretching vibration. The sharpness of this peak is characteristic of a secondary amide.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (strong): C-H stretching vibrations from the alkyl chains.
- $\sim 1640\text{ cm}^{-1}$ (strong, sharp): C=O stretching vibration (Amide I band). This is one of the most intense and characteristic peaks in the spectrum.
- $\sim 1550\text{ cm}^{-1}$ (strong): N-H bending vibration (Amide II band).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern.^{[4][10]}

- Molecular Ion (M^+): A peak at $m/z = 115$, corresponding to the molecular weight of the compound.
- Key Fragmentation Pathways: Amides often undergo alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
 - $m/z = 86$: Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) via cleavage.
 - $m/z = 72$: McLafferty rearrangement, resulting in the formation of a resonance-stabilized radical cation.
 - $m/z = 58$: Cleavage of the bond between the alpha and beta carbons of the pentyl chain.
 - $m/z = 44$: Alpha-cleavage resulting in the $[\text{CH}_3\text{NHCO}]^+$ fragment.



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Caption: Common EI-MS Fragmentation of **N-Methylvaleramide**.

Synthesis and Reactivity

Laboratory Synthesis Protocol

A standard and reliable method for synthesizing **N-Methylvaleramide** is through the acylation of methylamine with a derivative of valeric acid, such as valeroyl chloride. This method is efficient and generally proceeds with high yield. A similar approach using acetic acid and methylamine is used for the industrial production of N-methylacetamide.[11]

Objective: To synthesize **N-Methylvaleramide** from valeroyl chloride and methylamine.

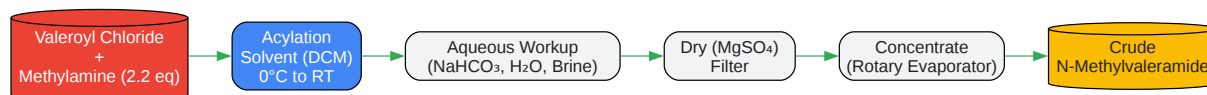
Materials:

- Valeroyl chloride
- Methylamine (e.g., 40% solution in water or 2M in THF)
- Diethyl ether or Dichloromethane (DCM)
- Saturated sodium bicarbonate ($NaHCO_3$) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Stir plate, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C), dissolve methylamine (2.2 equivalents) in the chosen solvent (e.g., DCM).
- **Acylation:** Slowly add a solution of valeroyl chloride (1.0 equivalent) in the same solvent to the stirred methylamine solution via a dropping funnel over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Carefully quench the reaction by adding saturated NaHCO_3 solution to neutralize the hydrochloric acid byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent (DCM or diethyl ether).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing protocol ensures the removal of water-soluble impurities and salts, which is a self-validating step for purity.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **N-Methylvaleramide**.
- **Purification (Optional):** If necessary, purify the crude product by vacuum distillation or column chromatography.



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Caption: Workflow for the Synthesis of **N-Methylvaleramide**.

Chemical Reactivity

The reactivity of **N-Methylvaleramide** is dominated by the amide functional group.

- **Hydrolysis:** The amide bond can be cleaved under both acidic and basic conditions to yield valeric acid and methylamine. This reaction typically requires heat. Basic hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid.
- **Reduction:** The carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-methylpentylamine.

Relevance in Drug Design and Development

While **N-Methylvaleramide** itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry.

- **The Amide Scaffold:** The amide bond is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceuticals. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes it critical for molecular recognition and binding to biological targets like enzymes and receptors.^[12]
- **The "Magic Methyl" Effect:** The introduction of a methyl group, particularly N-methylation, is a common and powerful strategy in drug optimization.^[13] N-methylation can profoundly alter a molecule's properties:
 - **Increased Lipophilicity:** The methyl group increases the molecule's hydrophobicity, which can enhance membrane permeability and oral absorption.^[13]

- **Metabolic Stability:** N-methylation can block metabolic sites, preventing degradation by enzymes and increasing the drug's half-life.
- **Conformational Effects:** The methyl group can induce a specific conformation that may be more favorable for binding to a target.[\[13\]](#)
- **Reduced Hydrogen Bonding:** Converting a secondary amide to a tertiary amide by replacing the N-H with an N-CH₃ removes a hydrogen bond donor site. This can be strategically used to modulate binding affinity and selectivity. The discovery of the anticancer drug tazemetostat is a prominent example of the benefits of methylation in drug design.[\[14\]](#)

N-Methylvaleramide serves as an excellent, non-complex model for studying these fundamental principles that are applied daily in the design of new and improved therapeutics.

Safety and Handling

As with any chemical, **N-Methylvaleramide** should be handled with appropriate care in a laboratory setting.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.[\[15\]](#)[\[16\]](#) Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[17\]](#) Avoid contact with skin and eyes, as amides can cause irritation.[\[1\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place away from sources of ignition.[\[15\]](#)
- **First Aid:** In case of skin contact, wash off immediately with soap and plenty of water.[\[18\]](#) For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[18\]](#) If inhaled, move the person to fresh air.[\[18\]](#)

Conclusion

N-Methylvaleramide is a foundational secondary amide whose study provides significant insight into the chemical and physical properties that govern a wide range of more complex molecules. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis make it an ideal compound for both academic study and as a building

block in organic synthesis. For professionals in drug development, understanding the principles demonstrated by this molecule—from the impact of N-methylation to the reactivity of the amide bond—is fundamental to the rational design of next-generation therapeutics.

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